molecular formula C18H16N2O3 B2819038 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1396875-13-0

3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Cat. No. B2819038
CAS RN: 1396875-13-0
M. Wt: 308.337
InChI Key: UXCOOPWJCNPXGR-UHFFFAOYSA-N
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Description

3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzoxazepine derivative that has shown promising results in several studies related to its synthesis method, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis of Benzoxazepine Derivatives

Research has shown that benzoxazepine derivatives can be synthesized through various chemical reactions. For instance, Bremner et al. (1984) described the synthesis of 5-aryl-2,3-dihydro-1,4-benzoxazepines using a Bischler-Napieralski-type reaction. This process involves the cyclization of N-(2-aryloxyethyl)benzamides with phosphorus oxychloride, leading to compounds that could serve as precursors for further chemical modifications (Bremner, Browne, & Gunawardana, 1984).

Applications in Heterocyclic Chemistry

The research on benzoxazepines extends to their applications in synthesizing novel heterocyclic compounds. For example, the Meisenheimer rearrangement, as discussed by Bremner et al. (1980), is utilized to prepare heterocyclic derivatives from benzoxazepine precursors. This rearrangement facilitates the transformation of cyclic imines into heterocyclic compounds with potential applications in medicinal chemistry and drug development (Bremner, Browne, Davies, & Raston, 1980).

Potential Bioactivity

Although the specific bioactivity of "3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile" is not documented in the available literature, related benzoxazepine compounds have been studied for their biological properties. For example, research on benzoxazepine derivatives has explored their potential antibacterial activity, indicating that this class of compounds could be relevant in developing new antimicrobial agents (Khalil, Berghot, & Gouda, 2009).

properties

IUPAC Name

3-(9-methoxy-2-methyl-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-18(21)20(15-7-3-5-13(9-15)10-19)11-14-6-4-8-16(22-2)17(14)23-12/h3-9,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOOPWJCNPXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

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